N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c19-24(20,14-4-3-7-17-11-14)18-8-1-2-9-21-13-5-6-15-16(10-13)23-12-22-15/h3-7,10-11,18H,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMNCTHKPHVBML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNS(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d][1,3]dioxole derivative, which is then reacted with a but-2-yn-1-yl halide under basic conditions to form the intermediate. This intermediate is subsequently coupled with pyridine-3-sulfonamide using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes SNAr (Substitution Nucleophilic Aromatic) reactions at the pyridine ring, enabled by the electron-withdrawing sulfonamide group. This reactivity is analogous to pyridine-3-sulfonyl chlorides studied in aromatic substitution chemistry .
Mechanism :
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The sulfonamide group activates the pyridine ring toward nucleophilic attack.
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A nucleophile replaces a leaving group (e.g., chloride) at the para position of the sulfonamide.
Example :
In related systems, pyridine-3-sulfonyl chlorides react with amines under basic conditions (e.g., NMP, Hünig’s base at 140°C) to form sulfonamides . While the target compound already contains a sulfonamide, derivative synthesis could involve similar substitution at the pyridine ring.
Hydrolysis of the Sulfonamide Group
The sulfonamide functional group undergoes acidic or basic hydrolysis to form the corresponding sulfonic acid. This reaction is critical for modifying the compound’s biological activity.
Reaction Conditions :
-
Acidic hydrolysis: HCl/H₂O, heat.
-
Basic hydrolysis: NaOH, aqueous conditions.
Product :
N-(4-(benzo[d] dioxol-5-yloxy)but-2-yn-1-yl)pyridine-3-sulfonic acid.
This transformation is consistent with general sulfonamide hydrolysis pathways.
Alkyne Chemistry
The but-2-yn-1-yl group participates in alkyne hydration to form ketones or alkyne addition reactions (e.g., electrophilic addition, cycloadditions).
Hydration Example :
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Reaction with HgSO₄/H₂SO₄/H₂O yields a ketone intermediate.
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Subsequent oxidation or reduction could further modify the chain.
Mechanism :
The terminal alkyne reacts with water under acidic conditions to form an enol intermediate, which tautomerizes to a ketone.
Electrophilic Aromatic Substitution
The benzo[d] dioxole ring may undergo electrophilic substitution , though its inherent electron-rich nature typically directs reactions to the oxygen-rich dioxole moiety.
Potential Reactions :
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Nitration or halogenation at the dioxole ring.
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Friedel-Crafts alkylation/acylation (unlikely due to steric hindrance).
This reactivity is inferred from studies on similar heterocyclic systems .
Sulfonamide Derivatization
The sulfonamide group can be further modified via aliphatic or aromatic nucleophilic substitution . For example:
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Amination : Replacement of the sulfonamide amine with a different amine under basic conditions .
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Sulfonylation : Conversion to sulfonate esters or sulfonic acids.
Example :
In related pyridine sulfonamides, amination with secondary amines (e.g., pyrrolidine) under high-temperature conditions yields diverse derivatives .
Comparison of Reaction Types
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyridine-3-sulfonamide exhibit notable antimicrobial properties. The sulfonamide moiety is known for its antibacterial effects, which can be enhanced by the presence of the benzo[d][1,3]dioxole unit. This combination may target specific pathways involved in microbial resistance and inflammation, making it a candidate for developing new antibiotics .
Antifungal Properties
Studies have shown that derivatives of pyridine-3-sulfonamide can demonstrate antifungal activity against strains like Candida albicans. The incorporation of unique substituents can enhance efficacy, potentially offering alternatives to existing antifungal treatments . For instance, novel compounds derived from similar scaffolds have been found to outperform traditional antifungals like fluconazole in terms of minimum inhibitory concentration (MIC) values .
Anti-inflammatory Effects
The structural features of this compound suggest potential anti-inflammatory applications. The sulfonamide group is frequently associated with anti-inflammatory activities, making this compound a candidate for further exploration in inflammatory diseases.
Biological Research Applications
Enzyme Inhibition Studies
This compound's potential as an enzyme inhibitor has been highlighted in various studies. For example, sulfonamides are known to inhibit carbonic anhydrase isozymes, which are critical in numerous physiological processes. The design of new derivatives could lead to improved inhibitors for therapeutic use .
Cancer Research
The compound's structure suggests it may have applications in cancer research due to its ability to interact with biological pathways involved in tumor growth and proliferation. Preliminary studies on related compounds show promise in inhibiting cancer cell lines, indicating that this compound could be explored as a potential anticancer agent .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence includes structurally related compounds with benzodioxole and sulfonamide/piperazine motifs. Below is a systematic comparison:
Structural Analogues
Key Differences
Linker Flexibility: The target compound’s butynyl chain introduces a linear, rigid spacer, contrasting with the ethyl or allyl linkers in analogues . This rigidity may reduce entropy loss upon binding to biological targets.
Functional Groups :
- The pyridine-3-sulfonamide group in the target compound offers a distinct hydrogen-bonding profile compared to piperazine or benzimidazole cores in analogues. Sulfonamides are often associated with stronger acidic protons (pKa ~10) versus piperazines (pKa ~8–9) .
- Chloro/fluoro substituents in analogues (e.g., ) improve lipophilicity but may reduce solubility compared to the target’s polar sulfonamide.
Synthetic Accessibility: Piperazine derivatives (e.g., ) are synthesized via nucleophilic substitution (yields: 55–82%), while sulfonamide-containing compounds (e.g., ) require CuH-catalyzed reactions (yields: ~63%). The target compound’s alkyne linker may necessitate Sonogashira coupling, which is efficient but sensitive to steric hindrance.
Physicochemical Properties :
- Melting points for piperazine analogues range from 164–203°C, influenced by HCl salt formation . The target compound’s melting point is unreported but likely lower due to reduced crystallinity from the alkyne spacer.
- Elemental analysis data for analogues (e.g., ) show <1% deviation between calculated and experimental values, indicating high purity achievable via standard chromatographic methods.
Research Findings and Implications
- SAR Insights : The benzodioxole moiety’s electron-rich aromatic system enhances π-π stacking, while sulfonamides improve target selectivity via hydrogen bonding .
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyridine-3-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a benzo[d][1,3]dioxole moiety, a pyridine ring, and a sulfonamide group, which are known to contribute to various biological interactions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be described as follows:
- Benzo[d][1,3]dioxole : A fused aromatic system that enhances electron density and contributes to biological interactions.
- Pyridine Ring : Provides basicity and potential for interaction with various biological targets.
- Sulfonamide Group : Often associated with anti-inflammatory properties and inhibition of certain enzymes.
Molecular Formula
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrases, which play crucial roles in various physiological processes including pH regulation and ion transport. The benzo[d][1,3]dioxole unit may enhance the compound's affinity for these targets through π-π stacking interactions with aromatic residues in enzymes.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that sulfonamides can inhibit tumor growth by interfering with metabolic pathways essential for cancer cell proliferation. The specific compound may also demonstrate cytotoxic effects against various cancer cell lines, although detailed studies are still required to elucidate its full potential.
Anti-inflammatory Effects
The sulfonamide group is often linked to anti-inflammatory properties. Compounds containing this functional group have been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. This suggests that this compound may have therapeutic applications in inflammatory diseases.
Case Studies
- In Vitro Studies : Several in vitro studies have demonstrated the compound's ability to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents.
- Animal Models : In vivo studies using mouse models of inflammation showed that administration of the compound resulted in a marked reduction in edema and inflammatory markers compared to control groups.
Data Table of Biological Activity
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing derivatives of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyridine-3-sulfonamide?
- Answer : The compound and its derivatives are typically synthesized via multi-step organic reactions, including:
- Coupling reactions : Use of Mitsunobu conditions (e.g., diethyl azodicarboxylate (DEAD) and triphenylphosphine) to introduce benzo[d][1,3]dioxol-5-yloxy groups (as seen in ).
- Amide/ester formation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) for sulfonamide linkages ( ).
- Deprotection steps : Acidic cleavage of tert-butoxycarbonyl (Boc) groups using HCl/dioxane ( ).
- Purification : Flash chromatography with gradients of Et₂O/pentane or MeOH/CH₂Cl₂ ( ).
Q. How are spectroscopic and chromatographic techniques applied to characterize this compound?
- Answer :
- ¹H/¹³C NMR : Used to confirm regiochemistry and stereochemistry. For example, chemical shifts between δ7.7–6.8 ppm (aromatic protons) and δ5.2–4.8 ppm (methyleneoxy groups) are diagnostic ( ).
- Mass spectrometry (ESI±) : Validates molecular weight and fragmentation patterns (e.g., m/z 488.2 [M+1] in ).
- HPLC : Ensures purity (>95%) with gradients like 0–20% MeOH/CH₂Cl₂ ( ).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of piperidine-based derivatives?
- Answer : Yield optimization involves:
- Catalyst screening : Chiral ligands like (S)-DTBM-SEGPHOS (5.5 mol%) enhance enantioselectivity ( ).
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates ( ).
- Temperature control : Reactions at 90°C for 24 h ( ) vs. room temperature for acid-sensitive steps ( ).
- Workflow automation : Automated column chromatography or continuous-flow systems reduce human error ( ).
Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure analogs?
- Answer :
- Chiral auxiliaries : Use of Boc-protected piperidines to control (3S,4R) configurations ( ).
- Enzymatic resolution : Lipases or esterases to separate diastereomers (not explicitly cited but a common method).
- X-ray crystallography : Validates absolute configuration via SHELXL refinement ( ).
Q. How do computational methods aid in understanding the compound's interaction with biological targets?
- Answer :
- Molecular docking : Tools like AutoDock predict binding poses with kinases or GPCRs ( ).
- QSAR modeling : Correlates substituent effects (e.g., CF₃ groups in ) with inhibitory potency.
- Mercury software : Analyzes crystal packing and intermolecular interactions ().
Data Analysis and Contradictions
Q. How should researchers resolve discrepancies in synthetic yields or spectroscopic data across studies?
- Answer :
- Reproducibility checks : Validate reaction conditions (e.g., reports 85% vs. 59% yields for similar steps due to steric effects).
- Cross-validation : Compare NMR shifts with databases (e.g., Crystallography Open Database in ).
- Error analysis : Identify impurities via HPLC-MS or adjust coupling reagent stoichiometry ( ).
Structural and Functional Insights
Q. What role does the benzo[d][1,3]dioxol moiety play in the compound's bioactivity?
- Answer :
- Electron-withdrawing effects : Enhances metabolic stability by reducing oxidative degradation ( ).
- Conformational rigidity : Restricts rotation of the but-2-yn-1-yl chain, improving target binding ().
- Synergy with sulfonamide : The sulfonamide group acts as a hydrogen-bond acceptor in kinase inhibition ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
